molecular formula C12H16BrNO B1443928 [3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine CAS No. 1483848-06-1

[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine

Cat. No.: B1443928
CAS No.: 1483848-06-1
M. Wt: 270.17 g/mol
InChI Key: YPPGQUVBORUEOB-UHFFFAOYSA-N
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Description

[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine: is an organic compound that features a bromine atom, a cyclobutylmethoxy group, and a methanamine group attached to a phenyl ring

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine typically involves multiple steps:

    Bromination: The starting material, 4-(cyclobutylmethoxy)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using reagents like sodium azide followed by reduction to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: De-brominated phenylmethanamine.

    Substitution: Hydroxylated or cyanated derivatives.

Mechanism of Action

The mechanism of action of [3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • [3-Bromo-4-methoxyphenyl]methanamine
  • [3-Bromo-4-(cyclopropylmethoxy)phenyl]methanamine
  • [3-Bromo-4-(cyclopentylmethoxy)phenyl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring. The cyclobutylmethoxy group in [3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine imparts unique steric and electronic properties compared to other similar compounds.
  • Reactivity: The presence of the cyclobutyl group may influence the reactivity of the compound in various chemical reactions, potentially leading to different reaction pathways and products.
  • Applications: The unique structure may also result in distinct biological activities and applications in different fields.

Properties

IUPAC Name

[3-bromo-4-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-6-10(7-14)4-5-12(11)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPGQUVBORUEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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